![molecular formula C26H31FN4O2S B2743530 N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide CAS No. 863586-65-6](/img/structure/B2743530.png)
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
The compound “N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups present. It includes a piperazine ring, a pyridine ring, and a benzenesulfonamide group . The presence of these groups can significantly influence the compound’s properties and reactivity.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures have been studied. For example, compounds with a piperazine ring are known to undergo reactions with acids and bases, and can participate in various coupling reactions .Scientific Research Applications
Biochemical Interactions and Drug Synthesis
The compound's involvement in studies related to biochemical interactions and drug synthesis is significant. Research focusing on piperidine derivatives, such as those involving corrosion inhibition properties and their quantum chemical calculations, highlights the broader class of compounds to which N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide belongs. These studies provide insights into the adsorption behaviors and potential applications in material science and corrosion prevention (Kaya et al., 2016).
Medical Imaging Applications
For medical imaging, research on radiolabeled antagonists, like [18F]p-MPPF, demonstrates the use of structurally related compounds in studying serotonergic neurotransmission through positron emission tomography (PET). This work underscores the compound's relevance in neuroimaging and the investigation of neurotransmitter systems in various neurological and psychiatric disorders (Plenevaux et al., 2000).
Synthesis and Evaluation of Derivatives
The synthesis and evaluation of derivatives for potential therapeutic applications are also critical areas of research. Studies on the synthesis of novel pyridine derivatives and their antimicrobial activities reveal the compound's versatility and potential as a scaffold for developing new therapeutic agents. Such research not only expands the understanding of the compound's chemical properties but also explores its potential in treating infectious diseases (Desai et al., 2016).
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, such as its potential role as an inhibitor of certain transporters . Additionally, further studies could explore its synthesis and the physical and chemical properties that result from its complex structure.
properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O2S/c1-19-15-20(2)26(21(3)16-19)34(32,33)29-18-25(22-5-4-10-28-17-22)31-13-11-30(12-14-31)24-8-6-23(27)7-9-24/h4-10,15-17,25,29H,11-14,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTGYWCUBBZLJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide |
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